molecular formula C20H18N2O2S B2955183 3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one CAS No. 946300-41-0

3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Cat. No. B2955183
CAS RN: 946300-41-0
M. Wt: 350.44
InChI Key: KVIZQFJURVIFGZ-UHFFFAOYSA-N
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Description

3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, also known as PTUPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This pyrazinone derivative is a promising candidate for the development of novel drugs due to its unique structure and pharmacological properties.

Scientific Research Applications

Antioxidant Activity Analysis

Research on antioxidants is significant due to their potential to counteract oxidative stress, which is implicated in various diseases and aging processes. Techniques for determining antioxidant activity, such as the Oxygen Radical Absorbance Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) assays, are critical in evaluating the efficacy of compounds, including potentially 3-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, if studied for such properties (Munteanu & Apetrei, 2021).

Chemical Recycling of Polymers

The compound's potential utility in the chemical recycling of polymers such as poly(ethylene terephthalate) (PET) could be inferred, as research in this area focuses on depolymerization and monomer recovery processes. Techniques and catalysts used for these purposes are critical in enhancing sustainability and environmental conservation efforts (Karayannidis & Achilias, 2007).

Pyrazine Derivatives in Drug Discovery

Pyrazine derivatives, sharing a part of the core structure with the compound , have been extensively investigated for their pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. The diverse pharmacological effects of these derivatives highlight the potential research applications of structurally related compounds in drug discovery and development (Ferreira & Kaiser, 2012).

properties

IUPAC Name

1-(4-methylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-14-3-7-16(8-4-14)18(23)13-25-19-20(24)22(12-11-21-19)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIZQFJURVIFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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